molecular formula C17H39NO4S B15179595 Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate CAS No. 84753-05-9

Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate

Cat. No.: B15179595
CAS No.: 84753-05-9
M. Wt: 353.6 g/mol
InChI Key: SDFOQNAIXDXKKN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate is a quaternary ammonium compound with the molecular formula C₁₇H₃₉NO₄S. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate can be synthesized through the quaternization of dodecylamine with 2-chloroethanol, followed by the reaction with methanesulfonic acid. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or water to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The final product is then purified through processes such as crystallization or distillation to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate involves its ability to interact with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in enhancing the delivery of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Dodecyltrimethylammonium chloride
  • Hexadecyltrimethylammonium bromide
  • Dodecyl(2-hydroxyethyl)dimethylammonium chloride

Uniqueness

Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate is unique due to the presence of both a hydroxyethyl group and a methanesulphonate group. This combination imparts distinct physicochemical properties, such as enhanced solubility in water and improved surfactant characteristics compared to other quaternary ammonium compounds .

Properties

CAS No.

84753-05-9

Molecular Formula

C17H39NO4S

Molecular Weight

353.6 g/mol

IUPAC Name

dodecyl-(2-hydroxyethyl)-dimethylazanium;methanesulfonate

InChI

InChI=1S/C16H36NO.CH4O3S/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16-18;1-5(2,3)4/h18H,4-16H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

SDFOQNAIXDXKKN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCO.CS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.